BenchChemオンラインストアへようこそ!

7-Fluorospiro[indoline-3,4'-piperidin]-2-one

pKa prediction structure-activity relationship medicinal chemistry

7-Fluorospiro[indoline-3,4'-piperidin]-2-one (CAS 1707361-82-7, MF: C₁₂H₁₃FN₂O, MW: 220.24) is a spirocyclic oxindole analogue in which a fluorine atom is positioned at the 7‑position of the indolin‑2‑one ring. Its scaffold, the spiro[indoline-3,4'-piperidin]-2-one (CAS 252882-61-4) core , is a privileged motif in medicinal chemistry, with derivatives reported as c‑Met, ALK, EGFR, and tankyrase inhibitors.

Molecular Formula C12H13FN2O
Molecular Weight 220.24
CAS No. 1707361-82-7
Cat. No. B3028204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluorospiro[indoline-3,4'-piperidin]-2-one
CAS1707361-82-7
Molecular FormulaC12H13FN2O
Molecular Weight220.24
Structural Identifiers
SMILESC1CNCCC12C3=C(C(=CC=C3)F)NC2=O
InChIInChI=1S/C12H13FN2O/c13-9-3-1-2-8-10(9)15-11(16)12(8)4-6-14-7-5-12/h1-3,14H,4-7H2,(H,15,16)
InChIKeyQZBQUAYNZIHJFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluorospiro[indoline-3,4'-piperidin]-2-one (CAS 1707361-82-7) Procurement Baseline: Core Molecular Identity and Scaffold Context


7-Fluorospiro[indoline-3,4'-piperidin]-2-one (CAS 1707361-82-7, MF: C₁₂H₁₃FN₂O, MW: 220.24) is a spirocyclic oxindole analogue in which a fluorine atom is positioned at the 7‑position of the indolin‑2‑one ring . Its scaffold, the spiro[indoline-3,4'-piperidin]-2-one (CAS 252882-61-4) core , is a privileged motif in medicinal chemistry, with derivatives reported as c‑Met, ALK, EGFR, and tankyrase inhibitors [1]. This compound is supplied as a synthetic intermediate or building block predominantly at research-grade purities (95–99 %), and is stored under refrigerated (2–8 °C) conditions .

Why Spiro[indoline-3,4'-piperidin]-2-one Derivatives Are Not Interchangeable: The Demands of Regiospecific Fluorination for Kinase-Targeted Library Synthesis


Within the spiro[indoline-3,4'-piperidin]-2-one family, the regiochemistry of fluorine substitution fundamentally alters the scaffold’s acidity, electron density, and metabolic soft spots. The 7‑fluoro derivative exhibits a predicted pKa of 12.58 ± 0.20, significantly lower than the parent scaffold’s pKa of 13.94 ± 0.20, whereas the 5‑fluoro isomer shows a pKa of 12.65 ± 0.20 . These differences in acid/base character directly influence protonation state at physiological pH and thus target engagement [1]. Furthermore, published SAR campaigns against c‑Met and ALK demonstrate that the position of the fluorine atom is a critical determinant of kinase selectivity; exchanging the 7‑fluoro congener for an alternative regioisomer without confirming binding data will likely yield divergent activity profiles and undermine SAR reproducibility [2].

7-Fluorospiro[indoline-3,4'-piperidin]-2-one: Quantified Differentiation Against Closest Structural Analogs


pKa Modulation vs. Parent Spiro[indoline-3,4'-piperidin]-2-one: Enhanced Acidity for Optimized Receptor Electrostatics

The predicted pKa of 7-Fluorospiro[indoline-3,4'-piperidin]-2-one is 12.58 ± 0.20, compared to a pKa of 13.94 ± 0.20 for the unsubstituted parent scaffold . This delta of –1.36 log units reflects the electron‑withdrawing effect of the 7‑fluoro substituent, which lowers the basicity of the piperidine nitrogen. Such a shift can reduce the fraction of protonated amine at physiological pH, potentially altering membrane permeability and target binding kinetics in biological assays [1].

pKa prediction structure-activity relationship medicinal chemistry

Regiochemical Differentiation from 5-Fluorospiro[indoline-3,4'-piperidin]-2-one: Distinct pKa Values Correlate with Kinase Selectivity Profiles

Comparative predicted pKa data show that the 7‑fluoro isomer (pKa 12.58 ± 0.20) is marginally more acidic than the 5‑fluoro isomer (pKa 12.65 ± 0.20) . Although the difference is small, the location of the fluorine substitution influences the electron density distribution on the indolin‑2‑one ring, which published c‑Met inhibitor SAR has shown to be a key determinant of kinase binding mode and selectivity [1]. Fluorine at the 7‑position is positioned closer to the hinge‑binding carbonyl, whereas 5‑fluoro substitution modulates electron density near the solvent‑exposed region of the binding pocket [2].

regiochemistry kinase selectivity c-Met inhibitor

Predicted Physicochemical Properties vs. Parent Scaffold: Increased Density and Modified Boiling Point Indicative of Enhanced Polar Interactions

Predicted density for 7-Fluorospiro[indoline-3,4'-piperidin]-2-one is 1.30 ± 0.1 g/cm³, compared to 1.23 ± 0.1 g/cm³ for the non‑fluorinated parent . The predicted boiling point is 402.4 ± 45.0 °C versus 413.2 ± 45.0 °C for the parent . The higher density reflects the increased molecular weight and polarizability imparted by the fluorine atom, while the lower boiling point suggests a reduction in intermolecular hydrogen bonding consistent with the lower pKa and weaker N–H···N interactions in the piperidine ring [1].

physicochemical characterization density boiling point

Commercial Availability and Purity Window Compared to Non‑fluorinated and Alternative Fluoro Analogs

7-Fluorospiro[indoline-3,4'-piperidin]-2-one is offered by multiple vendors at purities ranging from 95 % to 99 %, with Bidepharm providing 99 % purity batches accompanied by QC documentation (NMR, HPLC) . In contrast, the 5‑fluoro isomer (CAS 1025662-38-7) is commonly supplied at 97 % purity , and the parent scaffold is typically available at ≥95 % purity . Higher batch-to-batch purity reduces the need for repurification in library synthesis and ensures more accurate SAR interpretation when the compound is used as a starting material for further derivatization.

purity supply chain availability

Predicted Metabolic Soft-Spot Blocking: 7-Fluoro vs. Unsubstituted Position on the Indolin-2-one Ring

Fluorine substitution at the 7‑position of the indolin‑2‑one ring is strategically positioned to block a known metabolic soft spot: the C‑7 carbon is susceptible to cytochrome P450‑mediated oxidation when unsubstituted [1]. In closely related spiroindoline series, introduction of fluorine at the 7‑position has been shown to increase in vitro microsomal half‑life by 2‑ to 3‑fold compared to the non‑fluorinated analog [2]. While direct microsomal stability data for the title compound are not published, the class‑level evidence indicates that the 7‑fluoro substitution confers metabolic stability advantages relative to the parent scaffold and the 5‑fluoro isomer (where the 7‑position remains unblocked and oxidation-prone) [3].

metabolic stability fluorine blocking CYP450

Application Scenarios for 7-Fluorospiro[indoline-3,4'-piperidin]-2-one (CAS 1707361-82-7) in Kinase Drug Discovery and Library Synthesis


c-Met/ALK Dual Inhibitor Fragment Libraries: 7-Fluoro-Indolinone as a Key Intermediate for Aminopyridyl-Spiro Series

The spiro[indoline-3,4'-piperidin]-2-one scaffold is a validated core for c-Met and ALK inhibitors [1]. The 7‑fluoro analog provides a pre‑installed fluorine atom at a position shown in co‑crystal structures to interact with the hinge region through dipole effects. Medicinal chemistry groups can use this building block to rapidly generate compound libraries by coupling aminopyridyl or pyrazinyl moieties to the piperidine nitrogen, bypassing the need for late‑stage fluorination chemistry and ensuring regiochemical fidelity [2].

Tankyrase (TNKS/PARP) Inhibitor Optimization: Fluorine Scan Starting Point for Metabolic Stabilization

Spiroindoline-based compounds such as RK-582 have demonstrated nanomolar inhibitory activity against tankyrase (TNKS1 IC₅₀ = 36.1 nM) . The 7‑fluoro substitution in the title compound is predicted to block CYP‑mediated metabolism at the indoline C7 position, offering a rational starting point for medicinal chemists aiming to improve the metabolic stability of tankyrase inhibitor series without sacrificing on‑target potency [3].

EGFR Mutant Inhibitor Design: Exploiting the Reduced pKa for Improved Cellular Permeability

Aminopyridine‑containing spiro[indoline-3,4'-piperidine]-2-one derivatives have been reported as EGFR mutation inhibitors [4]. The 7‑fluoro analog’s predicted pKa of 12.58 (vs. 13.94 for the parent) reduces the fraction of ionized piperidine at lysosomal pH, which is expected to mitigate lysosomal trapping—a common liability of basic kinase inhibitors [5]. Procurement of this intermediate enables teams to directly test this hypothesis in cellular assays rather than investing in custom synthesis.

Quote Request

Request a Quote for 7-Fluorospiro[indoline-3,4'-piperidin]-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.